molecular formula C5H10N2O B570481 3-Amino-1-methylpyrrolidin-2-one CAS No. 119329-48-5

3-Amino-1-methylpyrrolidin-2-one

Cat. No. B570481
M. Wt: 114.148
InChI Key: VZDMTWJWRRUJED-UHFFFAOYSA-N
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Description

3-Amino-1-methylpyrrolidin-2-one is a compound with the CAS Number: 119329-48-5 and a molecular weight of 114.15 . It has a linear formula of C5H10N2O .


Synthesis Analysis

Pyrrolidine, the core structure of 3-Amino-1-methylpyrrolidin-2-one, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

3-Amino-1-methylpyrrolidin-2-one has a molecular weight of 114.15 . It is stored at room temperature and is a liquid in its physical form .

Scientific Research Applications

  • Synthesis of cis-3-Amino-2-methylpyrrolidines : This compound is involved in the novel synthesis of cis-3-amino-2-methylpyrrolidines, which are significant for pharmaceutical applications like the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

  • Development of PARP Inhibitors for Cancer Treatment : It's an integral part of the development of PARP (Poly(ADP-ribose) polymerase) inhibitors, like ABT-888, which are used in cancer treatment (Penning et al., 2009).

  • Antagonism of NMDA Receptors : The compound antagonizes N-methyl-D-aspartate (NMDA) receptors through interaction with the glycine modulatory site, which has implications in neurological studies (Foster & Kemp, 1989).

  • Chemical Transformations : It undergoes chemical transformations in the norbornane and cyclopropane series, leading to the formation of heterocyclic spiranes and other derivatives, useful in organic chemistry (Kostyuchenko et al., 2009).

  • Synthesis of Asymmetric Michael Additions : It is used in the synthesis of homochiral 4-aminopyrrolidine-2-carboxylates, which are effective in catalyzing asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).

  • Synthesis of Water-Soluble Electrochemically Active Probes : This compound is used in synthesizing water-soluble and biocompatible polymeric supports for ferrocene labeled amino acid and peptide nucleic acid monomer derivatives, useful in biomolecular studies (Baldoli et al., 2007).

  • Neuroprotection Against Excitotoxic Neuronal Death : It shows properties as a selective agonist of metabotropic glutamate receptors, which is protective against excitotoxic neuronal death (Battaglia et al., 1998).

Safety And Hazards

The safety data sheet for 3-Amino-1-methylpyrrolidin-2-one suggests that it may pose certain hazards. If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Future Directions

Pyrrolidine derivatives, including 3-Amino-1-methylpyrrolidin-2-one, have shown promise in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles , and these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672425
Record name 3-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylpyrrolidin-2-one

CAS RN

119329-48-5
Record name 3-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-2-pyrrolidinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com

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